BenchChemオンラインストアへようこそ!

(Z)-RG-13022

EGFR tyrosine kinase inhibition stereochemistry-activity relationship HN5 squamous cell carcinoma

(Z)-RG-13022, also designated (Z)-Tyrphostin RG13022, is a low-molecular-weight synthetic tyrphostin that functions as a tyrosine kinase (TK) inhibitor with preferential activity against the epidermal growth factor receptor (EGFR) TK. It belongs to the benzylidenemalononitrile-derived tyrphostin class first described in the early 1990s and specifically represents the Z (cis) geometrical isomer of the α,β-unsaturated nitrile scaffold.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 149286-90-8
Cat. No. B109681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-RG-13022
CAS149286-90-8
SynonymsαZ-[(3,4-dimethoxyphenyl)methylene]-3-pyridineacetonitrile
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC
InChIInChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8+
InChIKeyDBGZNJVTHYFQJI-RIYZIHGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(Z)-RG-13022 (CAS 149286-90-8): A Geometrically Defined Tyrphostin EGFR Tyrosine Kinase Inhibitor for Targeted Cancer Research Procurement


(Z)-RG-13022, also designated (Z)-Tyrphostin RG13022, is a low-molecular-weight synthetic tyrphostin that functions as a tyrosine kinase (TK) inhibitor with preferential activity against the epidermal growth factor receptor (EGFR) TK [1]. It belongs to the benzylidenemalononitrile-derived tyrphostin class first described in the early 1990s and specifically represents the Z (cis) geometrical isomer of the α,β-unsaturated nitrile scaffold [2]. Critically, (Z)-RG-13022 (CAS 149286-90-8) is the distinct geometrical isomer of RG-13022; the compound commonly catalogued as 'RG-13022' without stereochemical designation typically carries CAS 136831-48-6 and may represent an isomeric mixture or the undefined configuration. Procurement of the explicitly Z-configured compound is essential for experiments where stereochemical identity affects target engagement, as the E-isomer differs substantially in potency [1].

Why (Z)-RG-13022 Cannot Be Interchanged with Generic RG-13022 or Alternative Tyrphostins Without Experimental Validation


Substitution of (Z)-RG-13022 with generic, stereochemically undefined RG-13022, the (E)-isomer, or other tyrphostin-class EGFR inhibitors (e.g., RG-14620, RG-50864, AG-1478) risks confounding experimental interpretation through at least three distinct mechanisms. First, the Z and E geometrical isomers of RG-13022 exhibit a greater than 3-fold difference in cellular potency against DNA synthesis, demonstrating that stereochemistry is a functional determinant of target inhibition [1]. Second, within the tyrphostin series, growth-inhibitory IC50 values against EGFR-dependent gastric cancer cells differ by up to 3.3-fold across structurally related members (RG-13022, RG-14620, RG-50864), which precludes interchangeable use without re-establishing dose-response relationships [2]. Third, RG-13022 possesses a dual EGFR/PDGFR inhibitory profile, whereas later-generation tyrphostins such as AG-1478 achieve nanomolar EGFR selectivity with minimal off-target receptor activity—making cross-compound extrapolation between these chemotypes scientifically invalid [3].

(Z)-RG-13022 Product-Specific Quantitative Differentiation Evidence Against Closest Structural and Pharmacological Analogs


Z-Isomer Exhibits 3.5-Fold Greater Cellular Potency Than E-Isomer in HN5 Squamous Carcinoma DNA Synthesis Assay

The (Z)-RG-13022 geometrical isomer demonstrates an IC50 of 11 μM for inhibition of DNA synthesis in HN5 human squamous carcinoma cells, which is 3.5-fold more potent than its (E)-RG-13022 counterpart (IC50 = 38 μM) when tested under identical 24 h in vitro incubation conditions [1]. Both isomers were obtained from the same in vivo metabolism and HPLC separation workflow, ensuring comparable purity. No significant cytotoxicity was observed for either isomer, confirming that the differential reflects target-specific pharmacological activity rather than non-specific toxicity [1]. This stereochemical dependence establishes (Z)-RG-13022 as the biologically preferred configuration for cellular EGFR TK inhibition studies.

EGFR tyrosine kinase inhibition stereochemistry-activity relationship HN5 squamous cell carcinoma DNA synthesis

RG-13022 Demonstrates Intermediate Growth-Inhibitory Potency Among Structurally Related Tyrphostins in AGS Gastric Adenocarcinoma Cells

In a direct comparative study of EGFR-associated tyrosine kinase inhibitors in AGS human gastric cancer cells, the half-maximal growth inhibition concentrations were determined as: RG-13022 at 10 μM, RG-14620 at 7 μM, and RG-50864 at 23 μM [1]. This ranking (RG-14620 > RG-13022 > RG-50864) was established under identical experimental conditions evaluating EGF-stimulated growth. The 2.3-fold difference between RG-13022 and the least potent comparator RG-50864 demonstrates that not all tyrphostins within this structural series are pharmacologically equivalent for gastric cancer applications. Additionally, genistein, a structurally distinct natural isoflavone EGFR inhibitor, was tested in parallel but its growth-inhibitory concentration is reported separately, confirming that the tyrphostin series comparisons are internally consistent [1].

gastric cancer EGFR TK inhibition ranking AGS cells tyrphostin comparator panel

RG-13022 Confers In Vivo Survival Benefit in MH-85 Squamous Tumor Xenograft Model Unreported for Comparator Tyrphostin RG-14620

Both RG-13022 and RG-14620 suppressed EGF-stimulated cancer cell proliferation in vitro and inhibited tumor growth in nude mice bearing MH-85 human squamous cell carcinoma xenografts [1]. However, RG-13022 was specifically noted to increase the life span of tumor-bearing nude mice—an endpoint not reported for RG-14620 in the same study [1]. RG-13022 administered at 400 μg/mouse/day significantly inhibited MH-85 tumor growth, reduced cachexia and hypercalcemia, increased food intake and activity levels, and prolonged survival . Despite these encouraging preclinical efficacy signals, subsequent pharmacokinetic analysis revealed rapid biexponential plasma elimination (terminal half-life = 50.4 min) with plasma concentrations falling below 1 μM by 20 min post intraperitoneal injection [2], indicating that the in vivo exposure window is narrow and formulation-dependent.

in vivo xenograft MH-85 squamous cell carcinoma survival prolongation nude mouse model

Dual EGFR/PDGFR Inhibition Profile Distinguishes RG-13022 from Nanomolar-Selective EGFR Inhibitor AG-1478 for Pathway-Specific Experimental Designs

RG-13022 inhibits both EGF receptor (IC50 = 5 μM) and PDGF receptor tyrosine kinases, and completely blocks both EGF- and PDGF-induced DNA synthesis at 50 μmol/L in human glioma cell lines . In contrast, AG-1478 (Tyrphostin AG-1478) is a highly selective EGFR inhibitor with an IC50 of 3 nM against EGFR in cell-free assays, while demonstrating negligible activity against HER2-Neu, PDGFR, Trk, Bcr-Abl, and InsR (IC50 > 100 μM for ErbB2 and PDGFR) [1]. This represents a greater than 20,000-fold difference in PDGFR selectivity between the two compounds. The broader receptor inhibition profile of RG-13022 also extends to blockade of growth stimulated by insulin, insulin-like growth factor I (IGF-I), insulin-like growth factor II (IGF-II), and transforming growth factor alpha (TGFα) in breast cancer models [2]. Researchers requiring pathway-specific EGFR interrogation without PDGFR confounding should select AG-1478; those investigating combined EGFR/PDGFR signaling blockade or studying tumor types where both receptors contribute to proliferation should select RG-13022.

EGFR/PDGFR dual inhibition receptor selectivity profiling tyrphostin selectivity glioma

Non-Phenolic Structure Confers Reduced Antioxidant Activity Relative to Phenolic Tyrphostins, Minimizing Redox-Mediated Off-Target Effects in Cellular Assays

RG-13022 is explicitly characterized as a non-phenolic tyrphostin analog, which distinguishes it from numerous tyrphostins in the broader compound class that contain phenolic hydroxyl groups (e.g., RG-50864, AG-213, and many earlier-generation tyrphostins) . The absence of phenolic functionality directly translates to reduced antioxidant activity compared to phenolic tyrphostins, as phenolic compounds can act as free radical scavengers independent of their kinase inhibitory activity . This structural distinction is functionally significant: in cellular assays where oxidative stress pathways intersect with proliferation and survival signaling, phenolic tyrphostins may produce confounding redox-mediated effects that are incorrectly attributed to kinase inhibition. RG-13022's non-phenolic scaffold provides a cleaner pharmacological tool for experiments where antioxidant off-target effects must be minimized . The compound retains the α,β-unsaturated nitrile pharmacophore required for EGFR TK inhibition while lacking the phenolic substructure that contributes to redox activity in analogs .

non-phenolic tyrphostin antioxidant activity redox off-target effects chemical structure differentiation

RG-13022 Inhibits Breast Cancer Cell Proliferation at Sub-Micromolar Concentrations with Rapid Onset, Distinguishing It from Tyrphostins Lacking Breast Cancer Lineage Documentation

In T47D and MCF-7 human breast cancer cell lines, RG-13022 inhibits EGF-stimulated DNA synthesis and proliferation in a reversible, dose-dependent manner, with inhibition detected at concentrations as low as 0.1 μM and reaching maximal effect at 10 μM [1]. The antiproliferative effect is rapid (onset within 3 h), persists for 18 h, and at 5 μM inhibition is sustained beyond 50 h [1]. Importantly, RG-13022 also totally blocked estrogen-stimulated phosphorylation of the EGF receptor and estrogen-induced cell proliferation, establishing a functional link between TK pathway inhibition and hormonal growth regulation that is not documented for comparator tyrphostins such as RG-14620 in the same cellular context [1]. The compound inhibited growth stimulated not only by EGF but also by insulin, IGF-I, IGF-II, and TGFα across a panel of both estrogen receptor-positive and estrogen receptor-negative breast cancer cell lines [1]. This multi-growth-factor blockade profile, combined with the documented estrogen-EGFR crosstalk inhibition, distinguishes RG-13022 from tyrphostins that have only been characterized in EGFR-exclusive models.

breast cancer T47D cells MCF-7 cells hormonally regulated growth estrogen receptor crosstalk

Optimal Research and Procurement Application Scenarios for (Z)-RG-13022 Based on Quantitative Differentiation Evidence


Stereochemistry-Dependent EGFR Pharmacology Studies Requiring Geometrically Pure Z-Isomer

Researchers investigating the stereochemical determinants of tyrphostin-EGFR binding must procure (Z)-RG-13022 (CAS 149286-90-8) rather than generic RG-13022 (CAS 136831-48-6). The 3.5-fold potency difference between the Z- and E-isomers in HN5 cellular DNA synthesis assays [1] makes stereochemical identity a critical experimental variable. Studies employing isomeric mixtures would introduce uncontrolled variability in dose-response relationships. This scenario applies to structure-activity relationship (SAR) campaigns, molecular docking validation studies, and any experiment where the geometrical configuration of the α,β-unsaturated nitrile may influence target engagement kinetics.

Dual EGFR/PDGFR Pathway Inhibition in Glioblastoma or Other CNS Tumor Models

For glioblastoma research where both EGFR amplification and PDGFR autocrine signaling contribute to tumor maintenance, RG-13022's confirmed dual EGFR/PDGFR inhibitory activity [1] provides an advantage over EGFR-selective agents such as AG-1478. The complete blockade of both EGF- and PDGF-induced DNA synthesis at 50 μmol/L in human glioma cell lines supports its use in experimental designs requiring simultaneous interception of both pathways. Researchers should note the rapid in vivo clearance (terminal half-life = 50.4 min) [2] and design dosing regimens or formulations accordingly.

Estrogen-EGFR Crosstalk Investigation in Hormone-Responsive Breast Cancer Models

RG-13022 is the only early-generation tyrphostin with published evidence of total blockade of estrogen-stimulated EGFR phosphorylation and estrogen-induced cell proliferation [1]. This makes it the compound of choice for breast cancer research programs examining the mechanistic intersection of steroid hormone signaling and growth factor receptor tyrosine kinase pathways. The documented activity across both ER-positive and ER-negative breast cancer cell lines, with inhibition detected at concentrations as low as 0.1 μM [1], supports flexible experimental designs spanning multiple breast cancer subtypes.

In Vivo Xenograft Studies with Survival Endpoint Analysis in Squamous Cell Carcinoma

For in vivo efficacy studies where prolongation of survival is a primary endpoint, RG-13022's documented ability to increase the lifespan of MH-85 tumor-bearing nude mice at 400 μg/mouse/day [1] distinguishes it from RG-14620, for which survival data was not specifically reported in the same comparative study. Researchers must factor in the compound's rapid biexponential plasma elimination (plasma concentrations < 1 μM by 20 min post-injection) [2] and should consider continuous administration or improved formulation strategies to maintain pharmacologically active exposure levels throughout the dosing interval.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-RG-13022

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.